molecular formula C17H23N5O4 B13383275 1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate

1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate

Cat. No.: B13383275
M. Wt: 361.4 g/mol
InChI Key: WZCINPNGMCBGDV-UHFFFAOYSA-N
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Description

1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate is a synthetic organic compound with a complex structure It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pteridine core, followed by the introduction of the isobutyrylamino group and the ethyl 2-methylpropanoate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[2-(Isobutyrylamino)-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate
  • 1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl propanoate

Uniqueness: 1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate is unique due to its specific substitution pattern and the presence of the isobutyrylamino group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H23N5O4

Molecular Weight

361.4 g/mol

IUPAC Name

1-[7-methyl-2-(2-methylpropanoylamino)-4-oxo-3H-pteridin-6-yl]ethyl 2-methylpropanoate

InChI

InChI=1S/C17H23N5O4/c1-7(2)14(23)21-17-20-13-12(15(24)22-17)19-11(9(5)18-13)10(6)26-16(25)8(3)4/h7-8,10H,1-6H3,(H2,18,20,21,22,23,24)

InChI Key

WZCINPNGMCBGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=O)NC(=NC2=N1)NC(=O)C(C)C)C(C)OC(=O)C(C)C

Origin of Product

United States

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